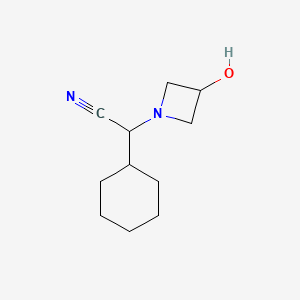
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is a chemical compound that features a cyclohexyl group, a hydroxyazetidinyl moiety, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile typically involves the reaction of cyclohexylamine with a suitable azetidinone derivative under controlled conditions. One common method includes the use of a base such as sodium tert-butoxide to facilitate the reaction. The reaction mixture is often heated to a specific temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as chromatography may be employed to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl-2-(3-oxoazetidin-1-yl)acetonitrile.
Reduction: Formation of cyclohexyl-2-(3-hydroxyazetidin-1-yl)ethylamine.
Substitution: Formation of cyclohexyl-2-(3-chloroazetidin-1-yl)acetonitrile.
Applications De Recherche Scientifique
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile
- N-cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetamide
- 2-Cyclohexyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Uniqueness
2-Cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-cyclohexyl-2-(3-hydroxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H18N2O/c12-6-11(13-7-10(14)8-13)9-4-2-1-3-5-9/h9-11,14H,1-5,7-8H2 |
Clé InChI |
KCNMRSUSDGBOQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#N)N2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
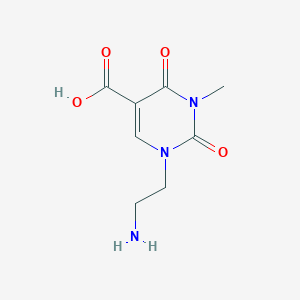
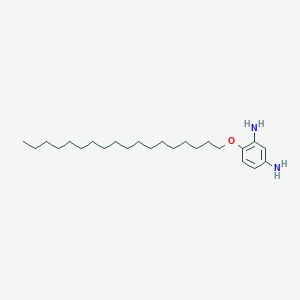

![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
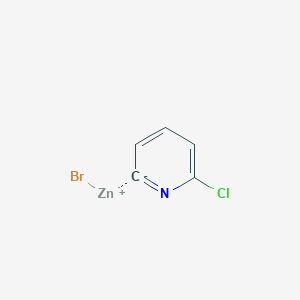
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)

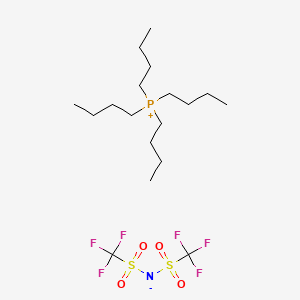
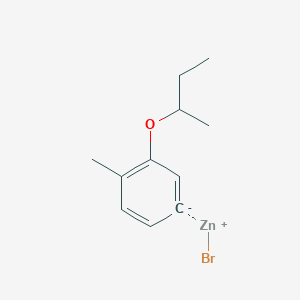
![4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide](/img/structure/B14881616.png)
